(2,6-二羟基苯基)硼酸

描述

“(2,6-Dihydroxyphenyl)boronic acid” is a boronic acid derivative . Boronic acids are considered Lewis acids and have a pKa value of 4–10 . They are commonly used in synthetic chemistry, with applications ranging from the construction of carbon-carbon bonds to the preparation of N-heterocyclic carbene ligands .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthesis of boronic acid derivatives has been performed on a nanomole scale with high synthesis success rates . An optimized process for the synthesis of 2,6-dimethylphenylboronic acid was obtained by investigating the influence of the boronation reagent, reactant proportion, and solvent on the yield .

Molecular Structure Analysis

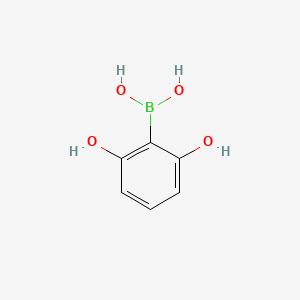

The molecular formula of “(2,6-Dihydroxyphenyl)boronic acid” is C6H7BO4 . Its molecular weight is 153.93 g/mol . The compound has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 4 .

Chemical Reactions Analysis

Boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water . They can form reversible covalent interactions with amino acid side chains in proteins or diol group in sugars .

Physical And Chemical Properties Analysis

“(2,6-Dihydroxyphenyl)boronic acid” has a rotatable bond count of 1 . Its exact mass is 154.0437389 g/mol . The compound has a topological polar surface area of 80.9 Ų .

作用机制

Target of Action

Boronic acids are known for their ability to complex with saccharides and form cyclic boronic esters or cyclic boronate ions . This suggests that (2,6-Dihydroxyphenyl)boronic acid may interact with saccharides or other compounds containing diol groups.

Mode of Action

The interaction of (2,6-Dihydroxyphenyl)boronic acid with its targets involves the formation of boronic esters or boronate ions . This process is reversible and can lead to changes in the properties of the target molecule.

Biochemical Pathways

The ability of boronic acids to form complexes with saccharides suggests that they may influence carbohydrate metabolism or other pathways involving saccharides .

Result of Action

The formation of boronic esters or boronate ions could potentially alter the function of target molecules and lead to changes at the cellular level .

Action Environment

The action, efficacy, and stability of (2,6-Dihydroxyphenyl)boronic acid can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules that can interact with boronic acids . For example, the formation of boronic esters is pH-dependent, and the stability of these esters can be affected by changes in temperature .

实验室实验的优点和局限性

(2,6-Dihydroxyphenyl)boronic acid has a number of advantages for use in laboratory experiments, including its low cost, its wide availability, and its ability to form strong hydrogen bonds. Additionally, it is a versatile compound that can be used in a variety of applications. However, it also has some limitations, such as its poor solubility in water and its tendency to form coordination complexes with transition metals.

未来方向

The future of (2,6-Dihydroxyphenyl)boronic acid is still being explored, and there are a number of potential applications that could be explored. These include the use of (2,6-Dihydroxyphenyl)boronic acid in the synthesis of pharmaceuticals, the use of (2,6-Dihydroxyphenyl)boronic acid in the synthesis of nanomaterials, and the use of (2,6-Dihydroxyphenyl)boronic acid as a ligand in coordination chemistry. Additionally, further research could be done to explore the biochemical and physiological effects of (2,6-Dihydroxyphenyl)boronic acid, as well as its potential use in the treatment of various diseases.

科学研究应用

传感应用

(2,6-二羟基苯基)硼酸: 由于其能够与二醇和强路易斯碱(如氟化物或氰化物阴离子)形成络合物,因此在传感应用中被广泛使用 。该特性在均相测定和异相检测系统中都得到了利用。例如,硼酸可用于检测血液中的葡萄糖水平,使其成为糖尿病监测的宝贵工具。

生物标记

该化合物与二醇的相互作用也使其能够用于生物标记 。它可以与各种生物分子偶联,使研究人员能够实时跟踪和观察生物过程,这对于理解细胞功能和疾病进展至关重要。

蛋白质操作和修饰

研究人员利用(2,6-二羟基苯基)硼酸进行蛋白质操作和修饰 。通过与蛋白质形成可逆的共价键,它可以用来改变蛋白质的结构、功能或相互作用,这对于研究蛋白质动力学和开发治疗干预措施非常有利。

分离技术

在分离技术领域,(2,6-二羟基苯基)硼酸因其选择性结合特性而被采用 。它可用于色谱法,根据组分对硼酸的亲和力分离复杂混合物,这在纯化生物分子(如核酸和蛋白质)中特别有用。

治疗剂的开发

硼酸与生物分子的相互作用具有治疗潜力 。例如,它们可以被设计成干扰细胞信号通路或抑制对病原体生存至关重要的酶,为开发新药提供途径。

控释系统

(2,6-二羟基苯基)硼酸: 也是控释系统中聚合物的构建块 。这些系统可以响应二醇(如葡萄糖)的存在,调节胰岛素的释放,这是一种很有前景的糖尿病治疗方法。

生化分析

Biochemical Properties

(2,6-Dihydroxyphenyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with a variety of biomolecules. It forms five-membered boronate esters with diols, which are commonly found in saccharides and catechols . This interaction is crucial for the compound’s use in sensing and detection of analytes, interference in signaling pathways, and enzyme inhibition. For instance, (2,6-Dihydroxyphenyl)boronic acid can bind to the diol groups in saccharides, allowing it to act as a sensor for glucose and other sugars .

Cellular Effects

The effects of (2,6-Dihydroxyphenyl)boronic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interfere with the activity of certain enzymes, leading to changes in metabolic flux and gene expression patterns . Additionally, (2,6-Dihydroxyphenyl)boronic acid can affect cellular signaling by binding to specific receptors or proteins involved in signal transduction.

Molecular Mechanism

At the molecular level, (2,6-Dihydroxyphenyl)boronic acid exerts its effects through binding interactions with biomolecules. It forms reversible covalent bonds with diol-containing compounds, which can lead to enzyme inhibition or activation . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. The ability of (2,6-Dihydroxyphenyl)boronic acid to form stable complexes with its targets makes it a powerful tool for studying molecular mechanisms in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2,6-Dihydroxyphenyl)boronic acid can change over time. The stability and degradation of this compound are important factors to consider in experimental design. Studies have shown that (2,6-Dihydroxyphenyl)boronic acid is relatively stable under standard laboratory conditions, but its activity can decrease over time due to hydrolysis or other degradation processes . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability during experiments.

Dosage Effects in Animal Models

The effects of (2,6-Dihydroxyphenyl)boronic acid vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which (2,6-Dihydroxyphenyl)boronic acid can become harmful. These findings underscore the importance of careful dosage control in experimental studies.

Metabolic Pathways

(2,6-Dihydroxyphenyl)boronic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and cellular metabolism . The compound’s ability to modulate metabolic pathways makes it a valuable tool for studying cellular metabolism and energy homeostasis.

Transport and Distribution

Within cells and tissues, (2,6-Dihydroxyphenyl)boronic acid is transported and distributed through interactions with specific transporters or binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution of (2,6-Dihydroxyphenyl)boronic acid is crucial for optimizing its use in biochemical assays and therapeutic applications.

Subcellular Localization

The subcellular localization of (2,6-Dihydroxyphenyl)boronic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its cellular context . Studies have shown that (2,6-Dihydroxyphenyl)boronic acid can localize to the cytoplasm, nucleus, or other organelles, where it exerts its biochemical effects.

属性

IUPAC Name |

(2,6-dihydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,8-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIZIJMWGZWBDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657019 | |

| Record name | (2,6-Dihydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

848409-34-7 | |

| Record name | (2,6-Dihydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dihydroxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]cyclohexanecarboxylic acid](/img/structure/B1386855.png)

![4-{1-[(Isopropylamino)carbonyl]piperidin-4-yl}benzoic acid](/img/structure/B1386860.png)

![4-{5-[(Cyclopropylcarbonyl)amino]pyridin-2-yl}benzoic acid](/img/structure/B1386861.png)

![4-[5-(Propionylamino)pyridin-2-yl]benzoic acid](/img/structure/B1386862.png)

![Ethyl 3-amino-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrole-2-carboxylate](/img/structure/B1386866.png)

![4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde](/img/structure/B1386869.png)

![4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1386871.png)